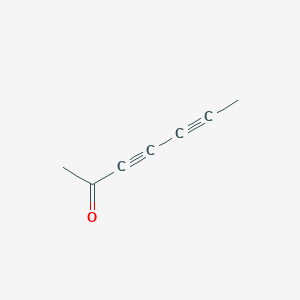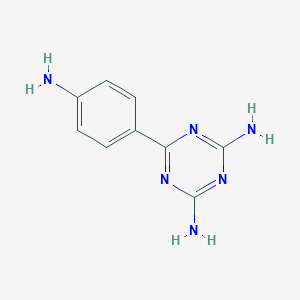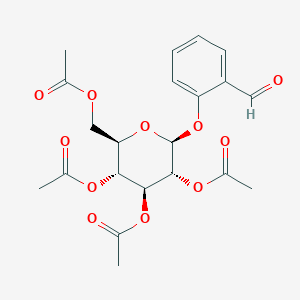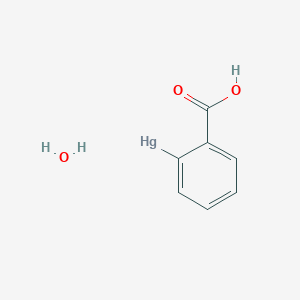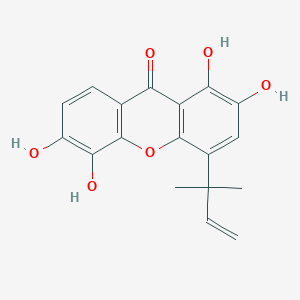
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Rose Bengal, and it has been used in a variety of applications, including as a photosensitizer in cancer therapy, as a fluorescent tracer in biological research, and as a stain in microbiology.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Studies have explored the synthesis of compounds similar to 1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one. For example, Gujral and Gupta (1979) reported the synthesis of related compounds like 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, which are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).
Structural Analysis : Several studies have focused on the crystallographic analysis and structural elucidation of xanthone derivatives. For instance, Boonnak et al. (2010) and Boonnak et al. (2012) detailed the structure of Vieillardiixanthone B1, a compound with a similar structure, providing insights into the molecular conformation and bonding (Boonnak et al., 2010); (Boonnak et al., 2012).
Biological and Chemical Properties
Cytotoxic Properties : Lee et al. (2005) identified a new isoprenylated tetrahydroxyxanthone with cytotoxic properties from Cudrania tricuspidata. This finding indicates potential applications in cancer research or therapy (Lee et al., 2005).
α-Glucosidase Inhibition : Seo et al. (2007) documented the potent α-glucosidase inhibition properties of xanthones isolated from Cudrania Tricuspidata, suggesting potential applications in managing diabetes or related metabolic disorders (Seo et al., 2007).
Corrosion Inhibition : Arrousse et al. (2021) explored the use of similar compounds in corrosion inhibition, indicating their potential utility in industrial applications (Arrousse et al., 2021).
Neuroprotective Properties : Nga et al. (2017) evaluated the neuroprotective properties of synthetic prenylated xanthone analogues against specific neurotoxins, highlighting their potential in neurodegenerative disease research (Nga et al., 2017).
properties
CAS RN |
13586-27-1 |
|---|---|
Product Name |
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one |
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,2,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)9-7-11(20)14(22)12-13(21)8-5-6-10(19)15(23)16(8)24-17(9)12/h4-7,19-20,22-23H,1H2,2-3H3 |
InChI Key |
ZBJZNRJIJCYESW-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
Canonical SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



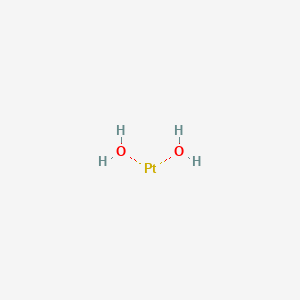
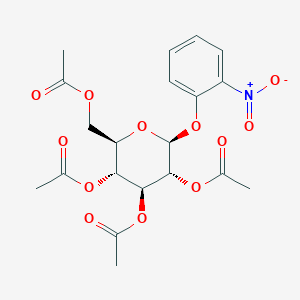
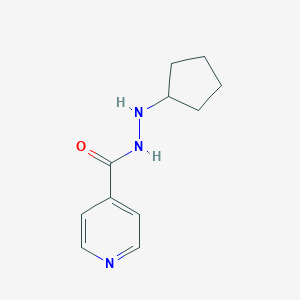
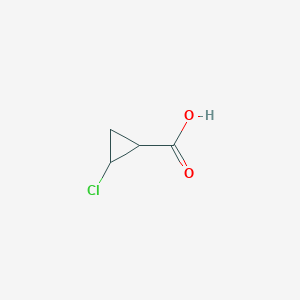
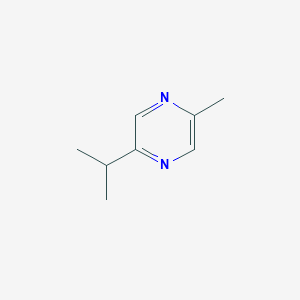
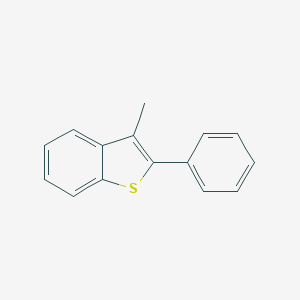
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
